3-羟基壬酸乙酯

描述

3-Hydroxynonyl acetate, also known as 1,3-nonanediol acetate, belongs to the class of organic compounds known as fatty alcohol esters . A significant number of articles have been published on 3-Hydroxynonyl acetate .

Synthesis Analysis

The synthesis of 3-Hydroxynonyl acetate involves a reaction with iodine for 3 hours under reflux conditions . The reaction is chemoselective and involves two steps . The general procedure involves adding iodine to a solution of benzyl alcohol in ethyl acetate and heating at reflux for 2 hours .Molecular Structure Analysis

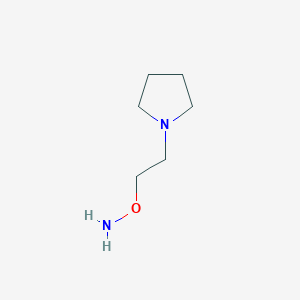

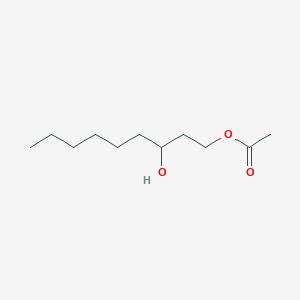

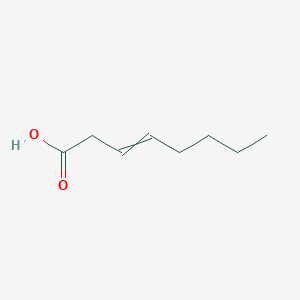

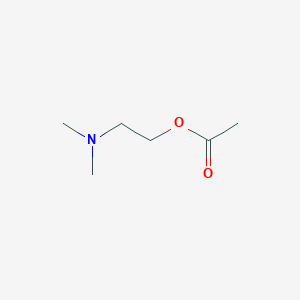

3-Hydroxynonyl acetate has a molecular formula of C11H22O3 . It contains a total of 35 bonds, including 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Hydroxynonyl acetate include a nucleophilic attack of a Michael intermediate by an enamine, followed by a retro-aldol-type reaction and a six-electron ring cyclization . Another possible pathway involves a Michael addition of a Knoevenagel intermediate and an enamine .Physical And Chemical Properties Analysis

3-Hydroxynonyl acetate has a melting point of -26°C and a boiling point of 220.8°C . It contains 14 heavy atoms, 0 rings, 0 aromatic rings, 9 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . Its logP value is 2.84, and its molar refractivity is 57.02 .科学研究应用

利用合成的大肠杆菌中合成气衍生的乙酸合成(R)-3-羟基丁酸:本研究探讨了使用乙酸作为非食品碳源,合成R-3HB的生物合成途径,R-3HB是化学和制药工业中重要的手性中间体(Fei et al., 2021).

通过工程化的大肠杆菌将乙酸有效转化为3-羟基丙酸:突出了乙酸作为微生物过程的原料,以生产3-羟基丙酸等增值化学品的潜力(Lee et al., 2018).

利用代谢工程和葡萄糖生长的的大肠杆菌,用乙酸生产3-羟基丙酸:讨论了使用葡萄糖进行细胞生长和使用乙酸进行3-HP形成,通过乙酸生产3-HP的两阶段策略(Lama et al., 2020).

在动态底物供应下副粘菌属泛营养菌生产和消耗聚(β-羟基丁酸酯)的动力学模型:提供了对微生物在饱食/饥饿条件下的行为的见解,特别是在聚(β-羟基丁酸酯)等储存聚合物的积累中(van Aalst-van Leeuwen et al., 1997).

羟乙基淀粉130/0.42与林格氏乙酸盐在重症败血症中的比较:该临床试验比较了羟乙基淀粉和林格氏乙酸盐在重症败血症患者的重症监护病房中液体复苏的疗效(Perner et al., 2012).

工程化谷氨酸棒杆菌以利用葡萄糖和乙酸混合物有效生产3-羟基丙酸:讨论了工程化谷氨酸棒杆菌,以使用葡萄糖和乙酸作为碳源,提高3-HP产量(Chang et al., 2020).

蓝细菌聚胞藻属PCC 6803中直接从CO2生物合成平台化学品3-羟基丙酸(3-HP):本研究探讨了蓝细菌作为自养微生物细胞工厂,直接从CO2生产3-HP的潜力(Wang et al., 2016).

环氧氯丙烷与乙酸在粘土载体上用铯改性杂多酸进行区域选择性开环反应生成3-氯-2-羟基丙酸乙酯:研究了环氧氯丙烷与乙酸的区域选择性开环反应,该反应在生产各种环氧树脂中具有广泛的应用(Yadav & Surve, 2013).

通过系统优化甘油代谢,在肺炎克雷伯菌中高产3-羟基丙酸:重点优化肺炎克雷伯菌中的甘油代谢,以高产3-HP,3-HP是一种重要的平台化学品(Li et al., 2016).

通过代谢工程大肠杆菌中的甘油代谢,提高3-羟基丙酸的产量:讨论了通过优化甘油代谢和去除副产物,提高大肠杆菌中3-HP产量的策略(Jung et al., 2014).

属性

IUPAC Name |

3-hydroxynonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYFAKSWXDNPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCOC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274209 | |

| Record name | 3-Hydroxynonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow, slightly oily liquid with floral odour similar to jasmine | |

| Record name | 1,3-Nonanediol acetate (mixed esters) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol and oils, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 1,3-Nonanediol acetate (mixed esters) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.978 | |

| Record name | 1,3-Nonanediol acetate (mixed esters) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

3-Hydroxynonyl acetate | |

CAS RN |

1322-17-4, 60826-15-5 | |

| Record name | 1,3-Nonanediol, monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Nonanediol, monoacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane-1,3-diol monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxynonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)